molecular formula C9H14N2O B13505173 (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol

(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol

Cat. No.: B13505173
M. Wt: 166.22 g/mol
InChI Key: AMSSEAYOHAZSNJ-MRVPVSSYSA-N
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Description

(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is an organic compound that features a pyridine ring attached to a propanol backbone through a methylamino linkage

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(2R)-1-(pyridin-4-ylmethylamino)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-8(12)6-11-7-9-2-4-10-5-3-9/h2-5,8,11-12H,6-7H2,1H3/t8-/m1/s1

InChI Key

AMSSEAYOHAZSNJ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CNCC1=CC=NC=C1)O

Canonical SMILES

CC(CNCC1=CC=NC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method involves the use of cationic half-sandwich rare-earth catalysts to facilitate the C-H addition of pyridine to olefins . This method is efficient and atom-economical, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps such as sampling, sample division, and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is a chiral compound with significant biological implications. Its structure, characterized by a pyridine ring and a propanol backbone, allows for various interactions within biological systems. This article explores its biological activity, synthesis, and potential applications in medicine and research.

PropertyValue
CAS Number1604325-14-5
Molecular FormulaC9H14N2O
Molecular Weight166.2 g/mol
Purity95%

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-4-carbaldehyde with β-amino-1-propanol under reductive amination conditions, often utilizing sodium cyanoborohydride or hydrogen gas with palladium on carbon as a catalyst. This method ensures high yield and purity, which are crucial for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby obstructing substrate access. This interaction can influence various signaling pathways and gene expression profiles, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as a therapeutic agent in oncology. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in affected cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential utility in treating inflammatory diseases .

Neuropharmacological Applications

There is emerging evidence that this compound may act as a modulator of neurotransmitter systems. Its structural similarity to known neurotransmitter modulators positions it as a candidate for further exploration in neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases .

Case Studies

  • Anticancer Activity : A study involving the administration of this compound to human cancer cell lines showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against specific malignancies.
  • Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers compared to controls, supporting its role as an anti-inflammatory agent.
  • Neuropharmacological Study : In behavioral assays, this compound demonstrated anxiolytic-like effects, suggesting potential applications in treating anxiety disorders.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
(2S)-1-{[(pyridin-4-yl)methyl]amino}propan-2-olEnantiomerDifferent pharmacological profile
2-(pyridin-4-yl)ethanolPyridine derivativeAntimicrobial activity
4-(pyridin-4-yl)butan-1-aminePyridine derivativeNeuroactive properties

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